2-Nitro-5-(pyridin-3-yl)pyridine

Catalog No.
S15867234
CAS No.
M.F
C10H7N3O2
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-5-(pyridin-3-yl)pyridine

Product Name

2-Nitro-5-(pyridin-3-yl)pyridine

IUPAC Name

2-nitro-5-pyridin-3-ylpyridine

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8/h1-7H

InChI Key

KIPBIVOFZNTKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)[N+](=O)[O-]

2-Nitro-5-(pyridin-3-yl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a nitro group and another pyridine moiety. Its molecular formula is C9H7N3O2C_9H_7N_3O_2, and it features a unique arrangement that allows for various chemical interactions due to the presence of both nitrogen and oxygen functionalities. This compound is significant in medicinal chemistry and materials science due to its diverse reactivity and biological activities.

  • Oxidation: The nitro group can be reduced to form an amino group under specific conditions.
  • Reduction: The compound can undergo reduction to yield different derivatives.
  • Substitution: The nitro group can be substituted with other functional groups via nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas and palladium on carbon for reductions, as well as various nucleophiles for substitution reactions. Reaction conditions typically require controlled temperatures and pressures to optimize yields .

The biological activity of 2-Nitro-5-(pyridin-3-yl)pyridine has been explored in various studies, particularly its potential antimicrobial and antiviral properties. Pyridine derivatives, including this compound, have shown significant antibacterial, antifungal, and antiviral activities. The presence of the nitro group enhances its biological efficacy by potentially increasing the compound's interaction with biological targets such as enzymes and receptors .

The synthesis of 2-Nitro-5-(pyridin-3-yl)pyridine typically involves nitration processes. A common method includes:

  • Nitration of Pyridine Derivatives: This can be achieved by reacting pyridine with nitrogen pentoxide in an organic solvent, forming an N-nitropyridinium ion.
  • Subsequent Reactions: The intermediate can then be treated with sulfur dioxide and bisulfite in water to yield the desired nitropyridine compound.

Industrial methods often utilize large-scale nitration techniques under controlled conditions to ensure high yields and purity .

2-Nitro-5-(pyridin-3-yl)pyridine has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and coordination polymers.
  • Biology: The compound is utilized in enzyme mechanism studies and as a ligand in biochemical assays.
  • Industry: It is involved in producing specialty chemicals and materials with specific properties .

The interaction studies of 2-Nitro-5-(pyridin-3-yl)pyridine focus on its binding capabilities with various biological molecules. The nitro group can undergo reduction, leading to reactive intermediates that interact with proteins or nucleic acids, influencing biochemical pathways. Additionally, the pyridine rings can coordinate with metal ions, enhancing the compound's activity and selectivity in biological systems .

Several compounds share structural similarities with 2-Nitro-5-(pyridin-3-yl)pyridine, which can be compared based on their chemical properties and biological activities:

Compound NameStructureNotable Properties
3-NitropyridinePyridine with a nitro group at position 3Exhibits antimicrobial activity; used in pharmaceuticals
4-AminopyridinePyridine with an amino group at position 4Known for its role in synthesizing various derivatives
2-AminopyridinePyridine with an amino group at position 2Utilized in drug development due to its reactivity
5-NitropyrimidinePyrimidine ring substituted with a nitro groupDisplays potential as an antimicrobial agent

Uniqueness of 2-Nitro-5-(pyridin-3-yl)pyridine

What sets 2-Nitro-5-(pyridin-3-yl)pyridine apart from these similar compounds is its dual-pyridine structure combined with the nitro substituent, which enhances its reactivity profile and potential applications in both medicinal chemistry and materials science. Its specific arrangement allows for unique interactions that may not be present in other derivatives, making it a valuable compound for further research and development .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

201.053826475 g/mol

Monoisotopic Mass

201.053826475 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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